(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol (2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol
Brand Name: Vulcanchem
CAS No.: 137157-11-0
VCID: VC0146100
InChI: InChI=1S/C9H15NO3/c11-8-2-1-3-9(8)12-6-4-10-5-7(6)13-9/h6-8,10-11H,1-5H2/t6?,7?,8-,9?/m1/s1
SMILES: C1CC(C2(C1)OC3CNCC3O2)O
Molecular Formula: C9H15NO3
Molecular Weight: 185.223

(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol

CAS No.: 137157-11-0

Cat. No.: VC0146100

Molecular Formula: C9H15NO3

Molecular Weight: 185.223

* For research use only. Not for human or veterinary use.

(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol - 137157-11-0

Specification

CAS No. 137157-11-0
Molecular Formula C9H15NO3
Molecular Weight 185.223
IUPAC Name (1/'R)-spiro[4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-2,2/'-cyclopentane]-1/'-ol
Standard InChI InChI=1S/C9H15NO3/c11-8-2-1-3-9(8)12-6-4-10-5-7(6)13-9/h6-8,10-11H,1-5H2/t6?,7?,8-,9?/m1/s1
Standard InChI Key DWSJWWUWEQSQGJ-DIVUHBNLSA-N
SMILES C1CC(C2(C1)OC3CNCC3O2)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator